3-((5-((3-fluorobenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule that contains several functional groups, including a benzo[d]thiazol group and a 1,2,4-triazol group. These groups are often found in various pharmaceuticals and synthetic compounds due to their unique chemical properties .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. For instance, the benzo[d]thiazol group in the molecule could undergo reactions like N-alkylation under certain conditions .Scientific Research Applications
Synthesis and Biological Evaluation
Compounds similar to the one mentioned have been synthesized and evaluated for various biological activities. For instance, benzothiazole derivatives have been studied for their anticonvulsant, anticancer, and antifungal properties. The synthesis of these compounds often involves the introduction of triazole rings and other heterocyclic structures, aiming to explore their pharmacological potentials.
Anticonvulsant Agents : Benzothiazole derivatives have been synthesized and evaluated for their anticonvulsant activity, with certain compounds showing significant potency in models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests. These studies highlight the potential of benzothiazole and triazole derivatives in developing new anticonvulsant drugs (Liu et al., 2016).
Anticancer Activity : The anticancer properties of benzothiazole acylhydrazones have been investigated, revealing that substitutions at specific positions on the benzothiazole scaffold can modulate antitumor properties. These compounds have been tested against various cancer cell lines, demonstrating their potential as anticancer agents (Osmaniye et al., 2018).
Antifungal Agents : A study on the green synthesis of benzyl-substituted thiobenzoazoles has indicated their potential as antifungal agents, with some compounds exhibiting broad-spectrum antifungal activity. This suggests the application of these derivatives in developing new antifungal treatments (Ballari et al., 2017).
Properties
IUPAC Name |
3-[[5-[(3-fluorophenyl)methylsulfanyl]-4-(2-methylphenyl)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN4OS2/c1-16-7-2-3-10-19(16)29-22(14-28-20-11-4-5-12-21(20)32-24(28)30)26-27-23(29)31-15-17-8-6-9-18(25)13-17/h2-13H,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRESAYRPUHJTLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NN=C2SCC3=CC(=CC=C3)F)CN4C5=CC=CC=C5SC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.